molecular formula C15H21F3N2 B1415074 N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine CAS No. 1039998-93-0

N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine

Cat. No.: B1415074
CAS No.: 1039998-93-0
M. Wt: 286.34 g/mol
InChI Key: QRLCICLXYIDJPD-UHFFFAOYSA-N
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Description

N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The trifluoromethyl group attached to the benzene ring can significantly alter the compound’s chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine, ethylamine, and 4-(trifluoromethyl)nitrobenzene.

    Reduction: The nitro group in 4-(trifluoromethyl)nitrobenzene is reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron powder in acidic conditions.

    Amine Protection: The amine groups may be protected using protecting groups to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amine intermediates are then coupled with cyclohexylamine and ethylamine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection: Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds with altered functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, altering their activity and leading to a biological response.

    Chemical Reactivity: The trifluoromethyl group can influence the compound’s reactivity by altering electron density on the aromatic ring, affecting its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Cyclohexyl-N~1~-methyl-4-(trifluoromethyl)-1,2-benzenediamine
  • N~1~-Cyclohexyl-N~1~-ethyl-4-(methyl)-1,2-benzenediamine
  • N~1~-Cyclohexyl-N~1~-ethyl-4-(fluoro)-1,2-benzenediamine

Uniqueness

N1-Cyclohexyl-N1-ethyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-N-cyclohexyl-1-N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2/c1-2-20(12-6-4-3-5-7-12)14-9-8-11(10-13(14)19)15(16,17)18/h8-10,12H,2-7,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLCICLXYIDJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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